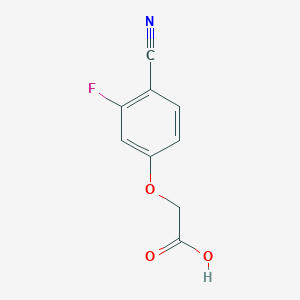

tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate (TBCPC) is a compound of interest in the scientific research community. It is a derivative of piperazine, a cyclic amine, and has been studied for its potential applications in the medical and pharmaceutical fields. In

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate: is a valuable intermediate in the synthesis of bioactive molecules. Its piperazine ring is a common motif in many pharmaceuticals, and the cyanobenzyl group can be further modified to create a variety of biologically active compounds. This compound’s versatility makes it a staple in drug discovery programs, particularly in the development of new treatments for neurological disorders .

Material Science: Polymer Research

In material science, this compound finds application in the development of novel polymers. The functional groups present in tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate can participate in polymerization reactions, leading to polymers with potential applications in biodegradable materials, coatings, and nanocomposites .

Environmental Science: Analytical Studies

Environmental scientists use tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate in analytical studies to understand the environmental fate of similar organic compounds. Its stability under various conditions helps in modeling the degradation pathways of environmental contaminants .

Analytical Chemistry: Chromatography Standards

This compound serves as a standard in chromatographic analyses due to its well-defined physical and chemical properties. It helps in calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, researchers explore the inhibitory effects of tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate on certain enzymes. This is crucial for understanding metabolic pathways and for the design of enzyme inhibitors that can be used as therapeutic agents .

Pharmacology: Pharmacokinetic Profiling

Pharmacologists are interested in the pharmacokinetic properties of tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate . Its absorption, distribution, metabolism, and excretion (ADME) profiles are studied to predict the behavior of new drug candidates with similar structures .

properties

IUPAC Name |

tert-butyl 4-[(3-cyanophenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-7-19(8-10-20)13-15-6-4-5-14(11-15)12-18/h4-6,11H,7-10,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNLUSMHXRJUKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301162038 |

Source

|

| Record name | 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203047-35-2 |

Source

|

| Record name | 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203047-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301162038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)